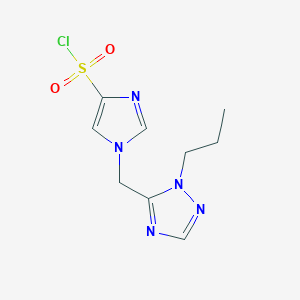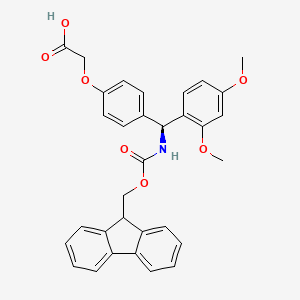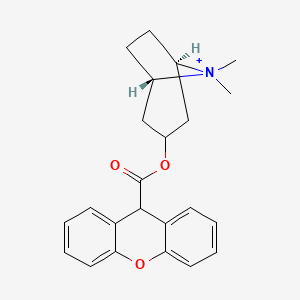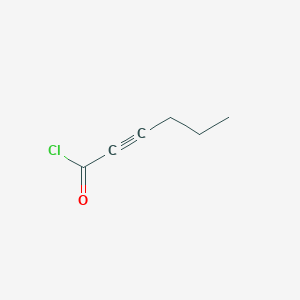![molecular formula C35H37P B12816705 (S)-(3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)diphenylphosphane](/img/structure/B12816705.png)
(S)-(3,3,3',3',5,5'-Hexamethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(3,3,3’,3’,5,5’-Hexamethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-yl)diphenylphosphane is a complex organophosphorus compound. It is characterized by its unique spirobi[inden] structure, which is a bicyclic system with two indene units connected through a spiro carbon. The compound is notable for its steric bulk and electronic properties, making it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3,3,3’,3’,5,5’-Hexamethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-yl)diphenylphosphane typically involves the following steps:
Formation of the Spirobi[inden] Core: This step involves the cyclization of appropriate precursors to form the spirobi[inden] structure. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Introduction of the Phosphane Group: The diphenylphosphane group is introduced through a nucleophilic substitution reaction. This step requires the use of a phosphane precursor and a suitable leaving group on the spirobi[inden] core.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of (S)-(3,3,3’,3’,5,5’-Hexamethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-yl)diphenylphosphane is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(S)-(3,3,3’,3’,5,5’-Hexamethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-yl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphane group to a phosphide. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under an inert atmosphere to prevent oxidation.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Phosphine oxides
Reduction: Phosphides
Substitution: Corresponding substituted products depending on the nucleophile used
Scientific Research Applications
(S)-(3,3,3’,3’,5,5’-Hexamethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-yl)diphenylphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, particularly in asymmetric hydrogenation and cross-coupling reactions.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Research is ongoing to investigate its role in the development of new pharmaceuticals, particularly in the area of cancer treatment.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of (S)-(3,3,3’,3’,5,5’-Hexamethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-yl)diphenylphosphane involves its interaction with metal centers in catalytic processes. The compound acts as a ligand, coordinating to the metal center and stabilizing the transition state of the reaction. This coordination enhances the reactivity and selectivity of the metal catalyst, leading to improved yields and enantioselectivity in asymmetric reactions.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphane: A common ligand in catalysis, but lacks the steric bulk and electronic properties of (S)-(3,3,3’,3’,5,5’-Hexamethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-yl)diphenylphosphane.
Bis(diphenylphosphino)ferrocene: Another widely used ligand, but with different electronic properties and steric hindrance.
Tris(2,4,6-trimethoxyphenyl)phosphane: Known for its electron-donating properties, but does not offer the same level of steric protection.
Uniqueness
(S)-(3,3,3’,3’,5,5’-Hexamethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-yl)diphenylphosphane is unique due to its combination of steric bulk and electronic properties. This makes it particularly effective in stabilizing reactive intermediates and enhancing the selectivity of catalytic processes. Its spirobi[inden] structure also provides additional rigidity, which can be advantageous in certain applications.
Properties
Molecular Formula |
C35H37P |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
[(1S)-1',1',3,3,5,6'-hexamethyl-1,3'-spirobi[2H-indene]-4'-yl]-diphenylphosphane |
InChI |
InChI=1S/C35H37P/c1-24-17-18-28-29(19-24)33(3,4)22-35(28)23-34(5,6)30-20-25(2)21-31(32(30)35)36(26-13-9-7-10-14-26)27-15-11-8-12-16-27/h7-21H,22-23H2,1-6H3/t35-/m0/s1 |
InChI Key |
OCQSSDWLNIDEGM-DHUJRADRSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)[C@]3(CC2(C)C)CC(C4=C3C(=CC(=C4)C)P(C5=CC=CC=C5)C6=CC=CC=C6)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CC2(C)C)CC(C4=C3C(=CC(=C4)C)P(C5=CC=CC=C5)C6=CC=CC=C6)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Amino-2-methyl-1H-benzo[d]imidazole-6-thiol](/img/structure/B12816666.png)
![4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B12816672.png)

![(3AR,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B12816684.png)

![Acetic acid;(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12816693.png)



